molecular formula C24H42O7 B568276 Ascorbyl stearate CAS No. 25395-66-8

Ascorbyl stearate

Cat. No. B568276
CAS RN: 25395-66-8
M. Wt: 442.593
InChI Key: LITUBCVUXPBCGA-WMZHIEFXSA-N
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Description

Ascorbyl stearate (C24H42O7) is an ester formed from ascorbic acid and stearic acid . It is used as a source of vitamin C and as an antioxidant food additive in margarine (E number E305) . The USDA limits its use to 0.02% individually or in conjunction with other antioxidants .


Synthesis Analysis

A high-yielding, cost-effective, and regioselective methodology for the gram-scale synthesis of 6-O-ascorbyl esters has been developed by the esterification of l-ascorbic acid with a variety of saturated long-chain fatty acids in the presence of conc. H2SO4 .


Molecular Structure Analysis

The molecular formula of Ascorbyl stearate is C24H42O7 . The exact mass is 442.293055 . The systematic IUPAC name is (2S)-2-[(2R)-3,4-Dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl octadecanoate .


Chemical Reactions Analysis

The synthesis of Ascorbyl stearate involves the esterification of l-ascorbic acid with a variety of saturated long-chain fatty acids in the presence of conc. H2SO4 . The methodology was scaled up for the production of 6-O-ascorbyl palmitate (45 g) in 80% yields and > 99% purity .


Physical And Chemical Properties Analysis

Ascorbyl stearate is insoluble in water but soluble in ethanol . Its melting point is about 116°C .

Mechanism of Action

Ascorbic acid, from which Ascorbyl stearate is derived, is an essential water-soluble vitamin that acts as a cofactor and antioxidant . It is an electron donor used for collagen hydroxylation, carnitine biosynthesis, and hormone/amino acid biosynthesis . It is required for connective tissue synthesis as well as iron absorption and storage .

Future Directions

The safety of Ascorbyl stearate is being reevaluated, taking into consideration data that have been identified in the published literature since the original report was published . This could lead to new insights and applications for this compound in the future.

properties

IUPAC Name

[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)30-18-19(25)23-21(27)22(28)24(29)31-23/h19,23,25,27-28H,2-18H2,1H3/t19-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITUBCVUXPBCGA-WMZHIEFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O7
Record name ASCORBYL STEARATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00894148
Record name 6-Ascorbyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or yellowish, white powder with a citrus-like odour
Record name ASCORBYL STEARATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Product Name

L-Ascorbic acid monostearate

CAS RN

10605-09-1, 25395-66-8
Record name Ascorbic acid 6-stearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10605-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vitamin C monostearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Ascorbyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(stearoyloxy)-L-ascorbic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.107
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ASCORBYL STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z1QT341US
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